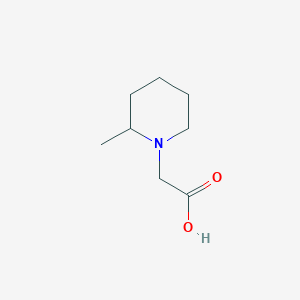

(2-Methylpiperidin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYFKLAMVLELBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390152 | |

| Record name | (2-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-61-1 | |

| Record name | 2-Methyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856437-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylpiperidin-1-yl)acetic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for (2-Methylpiperidin-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid group attached to the nitrogen atom.

Chemical Structure:

Key Identifiers: [1]

-

IUPAC Name: 2-(2-methylpiperidin-1-yl)acetic acid

-

Molecular Formula: C₈H₁₅NO₂

-

CAS Number: 856437-61-1

-

PubChem CID: 3157942

-

SMILES: CC1CCCCN1CC(=O)O

-

InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined properties.

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 157.110278721 Da | PubChem |

| Monoisotopic Mass | 157.110278721 Da | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 147 | PubChem |

Proposed Synthesis

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate

-

To a solution of 2-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-methylpiperidin-1-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid. This may result in the precipitation of the product if it is a solid.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The hydrochloride salt can also be prepared.[2]

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound. While the piperidine scaffold is a common motif in many biologically active compounds, the activity of this particular molecule has not been reported in the scientific literature. Therefore, no signaling pathways or specific biological targets can be described at this time. Further research and screening would be necessary to determine its pharmacological profile.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Logical Relationship of Characterization

This diagram shows the logical flow of characterizing the final synthesized compound.

Caption: Logical workflow for compound characterization.

References

An In-Depth Technical Guide to the Synthesis of (2-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on N-alkylation of 2-methylpiperidine and reductive amination with glyoxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and process visualizations are presented to facilitate its synthesis and further research.

Introduction

Substituted piperidines are prevalent structural motifs in a wide range of pharmaceuticals, owing to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for introducing diverse functionalities. This compound, in particular, offers a synthetically accessible platform for the development of novel therapeutic agents. This guide details two robust and widely applicable methods for its preparation.

Synthesis Pathways

Two principal synthetic routes to this compound have been identified and are detailed below:

-

Pathway 1: N-Alkylation of 2-Methylpiperidine with a Haloacetic Acid Ester followed by Hydrolysis. This is a classical and straightforward approach involving the direct alkylation of the secondary amine of 2-methylpiperidine with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

-

Pathway 2: Reductive Amination of 2-Methylpiperidine with Glyoxylic Acid. This one-pot method involves the reaction of 2-methylpiperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to yield the target compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its intermediates based on analogous reactions found in the literature.

Table 1: N-Alkylation of Piperidine Derivatives with Alkyl Halides

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 | ~70-80 |

| Piperidine | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12 | >90 |

| 2-Methylpiperidine | Ethyl chloroacetate | K₂CO₃ | DMF | 70 | 8 | Estimated >80 |

| Piperidine | Benzyl bromide | NaH | DMF | 0 - Room Temp. | 4 | ~85 |

Table 2: Hydrolysis of Piperidine-1-yl-acetate Esters

| Ester Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl (piperidin-1-yl)acetate | LiOH | THF/H₂O | Room Temp. | 4 | >95 |

| Methyl (piperidin-1-yl)acetate | NaOH | Methanol/H₂O | Reflux | 2 | >90 |

| Ethyl (2-methylpiperidin-1-yl)acetate | NaOH | Ethanol/H₂O | Reflux | 4 | Estimated >90 |

Table 3: Reductive Amination of Amines with Glyoxylic Acid

| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hydrazine derivative | NaBH₃CN | DCM/Methanol | Room Temp. | 0.5 | 59-93 |

| Ammonia | H₂/Rh-C | Methanol/H₂O | Room Temp. | 7.5 | ~32 |

| 2-Methylpiperidine | NaBH₃CN | Methanol | Room Temp. | 12 | Estimated >60 |

Experimental Protocols

Pathway 1: N-Alkylation and Hydrolysis

Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate

This protocol is adapted from general procedures for the N-alkylation of piperidines.[1]

-

Materials:

-

2-Methylpiperidine

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of 2-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

-

For less reactive halides, the mixture can be heated to 50-70°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours at room temperature or a few hours at elevated temperature), quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure ethyl (2-methylpiperidin-1-yl)acetate.

-

Step 2: Synthesis of this compound

This protocol is a general procedure for the saponification of esters.

-

Materials:

-

Ethyl (2-methylpiperidin-1-yl)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

pH meter or pH paper

-

-

Procedure:

-

To a solution of ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq) in ethanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux and stir for 4 hours, or until TLC indicates the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 6-7 with 2N HCl.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Pathway 2: Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of hydrazines with glyoxylic acid.[2]

-

Materials:

-

2-Methylpiperidine

-

Glyoxylic acid monohydrate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a stirred solution of 2-methylpiperidine (1.0 eq) in a mixture of DCM and methanol, add glyoxylic acid monohydrate (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield this compound.

-

Mandatory Visualizations

Caption: N-Alkylation Synthesis Pathway

Caption: Reductive Amination Synthesis Pathway

Caption: Experimental Workflow for N-Alkylation Pathway

Caption: Experimental Workflow for Reductive Amination

Conclusion

This technical guide has outlined two effective and well-documented synthetic pathways for the preparation of this compound. The N-alkylation route offers a robust, two-step process, while the reductive amination pathway provides a convenient one-pot alternative. The detailed protocols and compiled quantitative data from analogous reactions provide a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and medicinal chemistry. Further optimization of the presented conditions for the specific target molecule may lead to improved yields and reaction efficiency.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (2-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpiperidin-1-yl)acetic acid is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 1-position. This document provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with experimental data from closely related analogs to provide a thorough profile. Detailed experimental protocols for determining key physicochemical parameters are also presented, alongside visualizations of experimental workflows and a representative signaling pathway relevant to piperidine derivatives.

Chemical Identity and Computed Properties

This compound, with the chemical formula C₈H₁₅NO₂, is a derivative of piperidine, a common scaffold in many biologically active compounds. Its structure combines a basic nitrogen within the piperidine ring and an acidic carboxylic acid group, suggesting zwitterionic properties that can significantly influence its solubility and membrane permeability.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | PubChem[1] |

| CAS Number | 856437-61-1 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| SMILES | CC1CCCCN1CC(=O)O | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] |

Experimental Physicochemical Data of Analogs

Table 2: Experimental Physicochemical Properties of Analogous Compounds

| Compound | pKa | logP/logD | Aqueous Solubility | Melting Point (°C) | Source |

| Piperidine-3-carboxylic acid (Nipecotic Acid) | 3.88 (Predicted) | -2.9 (XLogP3) | 50 mg/mL in water | 261 (decomposes) | Benchchem[2] |

| Piperidinium Acetate | Not Available | Not Available | Soluble in water | 106 | ChemBK[3] |

The zwitterionic nature of these compounds, arising from the presence of both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), often leads to low aqueous solubility at a neutral pH near the isoelectric point.[4]

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties of this compound and related compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for determining the pKa of compounds with acidic and basic functional groups.[2]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to a known concentration.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups are neutralized.[2] For this compound, two pKa values are expected, one for the carboxylic acid and one for the piperidine nitrogen.

Caption: Workflow for pKa Determination.

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

To overcome low solubility due to zwitterionic nature, the pH of the solvent can be adjusted away from the isoelectric point.[4] Acidification will protonate the carboxylate, and alkalinization will deprotonate the piperidine nitrogen, both leading to more soluble charged species.[4]

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment. The capillary melting point method is a standard and accessible technique.

Methodology:

-

Sample Preparation: Finely powder the dry crystalline sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer and a heating block.

-

Heating: Heat the sample slowly and observe the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs.[3] Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[3]

Many piperidine-containing compounds exert their effects by modulating key cellular signaling pathways. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cells by interfering with the PI3K/Akt signaling pathway.[5]

Caption: PI3K/Akt Signaling Pathway.

The diagram above illustrates a simplified PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some piperidine derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to decreased cell growth and induction of apoptosis. Further experimental studies are required to determine if this compound interacts with this or other signaling pathways.

Conclusion

This compound is a compound of interest for which detailed experimental physicochemical data is currently lacking. This guide provides a summary of its computed properties and offers insights based on analogous structures. The provided experimental protocols serve as a foundation for researchers to determine its pKa, solubility, and melting point, which are essential parameters for any drug discovery and development program. The potential for biological activity, given its piperidine scaffold, warrants further investigation into its pharmacological profile and mechanism of action.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (2-Methylpiperidin-1-yl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the biological activities of a specific class of these compounds: (2-Methylpiperidin-1-yl)acetic acid and its derivatives. While comprehensive data on the parent compound remains emergent, this document synthesizes available information on closely related analogues, providing a foundational understanding of their potential therapeutic applications, supported by experimental insights and mechanistic visualizations.

Overview of Biological Activities

Derivatives of piperidine exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic (anticancer) activities. The introduction of a 2-methyl group and an acetic acid moiety at the 1-position of the piperidine ring is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Quantitative Biological Data

Quantitative data on the biological activity of this compound derivatives is limited in publicly available literature. However, studies on structurally related piperidine-containing molecules provide valuable benchmarks. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected piperidine derivatives.

Table 1: Cytotoxicity of Piperidine Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Piperine | HepG2 | 97 | [1] |

| Hep3B | 58 | [1] | |

| AML12 (non-cancerous) | 184 | [1] | |

| Piperine | C2C12 myoblasts | 24.3 | [2] |

| PHM-EE (Piperidine derivative) | MCF-7 | 7.8 | [2] |

| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 | 11.3 | [5] |

| Sulfonamide derivative of pyridine | MCF-7 | 20.60 - 31.20 | [6] |

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| N-Benzyl piperidine derivative (d5) | HDAC | 0.17 | [7] |

| AChE | 6.89 | [7] | |

| N-Benzyl piperidine derivative (d10) | HDAC | 0.45 | [7] |

| AChE | 3.22 | [7] | |

| N-heterocyclic product (quinoline thiosemicarbazone with piperidine) | AChE | 9.68 | |

| BChE | 11.59 | ||

| Benzyl pyridinium–curcumin derivative (7f) | AChE | 0.0075 | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its specific derivatives are not widely published. However, general methodologies for the synthesis of N-substituted piperidines and for conducting in vitro bioassays are well-established and can be adapted for these compounds.

General Synthesis of N-Substituted Piperidines

A common method for the synthesis of N-substituted piperidines involves the reductive amination of a piperidone precursor. For the synthesis of this compound analogues, a plausible route would involve the reaction of 2-methylpiperidine with a suitable haloacetic acid ester followed by hydrolysis.

Example Protocol for N-Alkylation:

A solution of the secondary amine (e.g., 2-methylpiperidine) in a suitable solvent such as 1,2-dichloroethane is treated with an aldehyde or ketone, a reducing agent like sodium triacetoxyborohydride, and acetic acid. The reaction is typically stirred for several hours at room temperature. The product is then isolated and purified using standard techniques like extraction and chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Mechanistic Insights and Signaling Pathways

The biological activities of piperidine derivatives are often attributed to their interaction with various cellular targets and signaling pathways. For instance, some piperidine compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

Apoptosis Induction Pathway

Several piperidine derivatives exert their anticancer effects by triggering apoptosis. This can involve the modulation of the Bcl-2 family of proteins, leading to an increased BAX/BCL-2 ratio, and the activation of caspases.[4]

Caption: Proposed apoptotic pathway induced by piperidine derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of a novel compound involves a series of interconnected experimental stages, from initial synthesis to in-depth biological characterization.

Caption: General workflow for the synthesis and biological evaluation.

Conclusion and Future Directions

The available data, primarily from related piperidine analogues, suggests that this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Future research should focus on the systematic synthesis of a library of these compounds and their comprehensive biological evaluation to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to identify their specific molecular targets and pathways of action, paving the way for potential clinical applications.

References

- 1. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methylpiperidin-1-yl)acetic acid IUPAC name and synonyms

An In-depth Technical Guide to (2-Methylpiperidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a potential synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound with the formula C8H15NO2 is identified by the IUPAC name 2-(2-methylpiperidin-1-yl)acetic acid [1]. It is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid[1] |

| CAS Number | 856437-61-1[1] |

| PubChem CID | 3157942[1] |

| Molecular Formula | C8H15NO2[1] |

| InChI Key | IZYFKLAMVLELBP-UHFFFAOYSA-N[1] |

| SMILES | CC1CCCCN1CC(=O)O[1] |

| Depositor-Supplied Synonyms | (2-Methyl-piperidin-1-yl)-acetic acid, 1-Piperidineaceticacid, 2-methyl-, (2-Methyl-1-piperidinyl)acetic acid, 2-(2-methylpiperidyl)acetic acid, 2-(2-methyl-1-piperidyl)acetic acid[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, permeability, and potential for biological activity.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 157.110278721 Da | PubChem[1] |

| Monoisotopic Mass | 157.110278721 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Proposed Synthetic Pathway

The proposed synthesis would involve the reaction of 2-methylpiperidine with an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following provides a generalized, two-step experimental protocol for the synthesis of this compound based on the proposed pathway.

Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate (Alkylation)

-

Materials:

-

2-Methylpiperidine

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (or another suitable base)

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 2-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Stir the suspension at room temperature under an inert atmosphere.

-

Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.

-

The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or GC-MS is recommended).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Materials:

-

Ethyl (2-methylpiperidin-1-yl)acetate

-

Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid)

-

Ethanol or methanol (as a co-solvent)

-

-

Procedure (Base-catalyzed hydrolysis):

-

Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a concentrated acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

-

Conclusion

This technical guide has provided essential information on this compound, including its IUPAC name, synonyms, and key physicochemical properties. A plausible and detailed synthetic route has been proposed, offering a practical framework for its preparation in a laboratory setting. This information is intended to support further research and development activities involving this compound.

References

Spectroscopic and Structural Elucidation of (2-Methylpiperidin-1-yl)acetic acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides predicted spectroscopic data based on the compound's structure, alongside a hypothetical experimental protocol for its synthesis and characterization. This information is intended to serve as a reference for researchers working with this or structurally related molecules.

Predicted Spectroscopic Data

Given the absence of experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylpiperidin-1-yl)acetic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~3.5 - 4.0 | Multiplet | 1H | N-CH(CH₃)- |

| ~3.0 - 3.4 | Multiplet | 2H | -N-CH₂-COOH |

| ~2.8 - 3.2 | Multiplet | 1H | Piperidine H (axial) at C6 |

| ~2.2 - 2.6 | Multiplet | 1H | Piperidine H (equatorial) at C6 |

| ~1.5 - 1.9 | Multiplet | 6H | Piperidine -CH₂- groups at C3, C4, C5 |

| ~1.1 - 1.3 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~55 - 60 | N-CH(CH₃)- |

| ~50 - 55 | -N-CH₂-COOH |

| ~45 - 50 | Piperidine C6 |

| ~25 - 35 | Piperidine C3, C5 |

| ~20 - 25 | Piperidine C4 |

| ~15 - 20 | -CH₃ |

Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and methyl group.

-

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Fragmentation

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ for this compound (C₈H₁₅NO₂) would be observed at an m/z of 157.21.[2] Key fragmentation patterns would likely involve:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 112.

-

Alpha-cleavage adjacent to the nitrogen atom, resulting in fragments characteristic of the piperidine ring structure.

-

Loss of the methyl group (-CH₃, 15 Da).

Hypothetical Experimental Protocols

The following section outlines a general, hypothetical procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: N-Alkylation of 2-Methylpiperidine

This compound can be synthesized via the N-alkylation of 2-methylpiperidine with a suitable 2-haloacetic acid, such as bromoacetic acid, in the presence of a base.

Materials:

-

2-Methylpiperidine

-

Bromoacetic acid

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Sodium sulfate (anhydrous)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-methylpiperidine (1 equivalent) and sodium carbonate (2.5 equivalents) in anhydrous acetonitrile.

-

To this stirring suspension, add a solution of bromoacetic acid (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

-

The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra would be acquired on a mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer.

-

High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

The Piperidine Carboxylic Acid Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of piperidine-based carboxylic acids, a pivotal scaffold in medicinal chemistry. We delve into the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. This document provides structured data, detailed experimental protocols, and visualizations to support ongoing research and drug development efforts.

A Historical Overview: From Natural Alkaloids to Synthetic Therapeutics

The story of piperidine-based carboxylic acids is one of both natural discovery and synthetic innovation. The piperidine ring itself is a common motif in numerous natural alkaloids.[1] Early investigations into the chemical constituents of the areca nut (Areca catechu) led to the isolation of several alkaloids, including guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), a key discovery in the field.[2][3][4][5][6] The extraction of guvacine was first reported by Jahns in 1891.[2]

While natural sources provided initial examples, the full therapeutic potential of this scaffold was unlocked through synthetic chemistry. A significant advancement in the synthesis of piperidine cores came from the work of Morris Freifelder in the mid-20th century, who extensively studied catalytic hydrogenation.[7][8][9][10] His research on the reduction of pyridine precursors, such as the hydrogenation of pyridinecarboxylic acids using platinum or rhodium catalysts, provided robust and accessible routes to various piperidine carboxylic acid isomers.[11][12] This foundational work made these compounds readily available for broader scientific investigation.

A pivotal moment in the history of these compounds was the discovery of their interaction with the GABAergic system. Nipecotic acid (piperidine-3-carboxylic acid), a close structural analog of GABA, was identified as a potent inhibitor of GABA reuptake.[13][14] This discovery established nipecotic acid and guvacine as lead compounds for the development of a new class of anticonvulsant drugs.[4] However, the poor blood-brain barrier penetration of these initial compounds limited their therapeutic use.[13] This challenge spurred the development of lipophilic derivatives, culminating in the synthesis of tiagabine , a potent and selective GABA transporter 1 (GAT-1) inhibitor that successfully crosses the blood-brain barrier and is used clinically as an antiepileptic drug.[15][16][17][18]

Physicochemical and Pharmacological Data

The therapeutic potential of piperidine-based carboxylic acids is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological potency at their biological targets.

Physicochemical Properties

Key physicochemical parameters for several representative piperidine-based carboxylic acids are summarized in the table below. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, are critical for drug design and development.

| Compound | Structure | IUPAC Name | pKa | logP (XLogP3) | Aqueous Solubility | Melting Point (°C) |

| Nipecotic Acid | Piperidine-3-carboxylic acid | 3.88 (Predicted)[19] | -2.9[19] | 50 mg/mL in water[19] | 261 (dec.)[19] | |

| Isonipecotic Acid | Piperidine-4-carboxylic acid | - | -3.0[20] | Soluble in water[21] | >300[21] | |

| Guvacine | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | - | -2.5[19] | Soluble in water[2] | 295 (dec.)[2] | |

| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | - | - | High solubility in water (50-100 mM)[19] | - |

Inhibitory Potency against GABA Transporters (GATs)

The primary mechanism of action for many biologically active piperidine-based carboxylic acids is the inhibition of GABA transporters. The half-maximal inhibitory concentration (IC₅₀) is a key measure of their potency.

| Compound | Transporter Subtype | Species | IC₅₀ (µM) |

| Guvacine | GAT-1 | Human | 14 |

| GAT-1 | Rat | 39 | |

| GAT-2 | Rat | 58 | |

| GAT-3 | Human | 119 | |

| Nipecotic Acid | GAT-1 | Human | 8 |

| GAT-1 | Mouse | 2.6 | |

| GAT-2 | Rat | 38 | |

| GAT-2 | Mouse | 310 | |

| GAT-3 | Human | 106 | |

| GAT-3 | Mouse | 29 | |

| GAT-4 | Mouse | 16 | |

| BGT-1 | Human | 2370 |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing GABA uptake inhibitors.

Caption: GABAergic Synapse and Reuptake Inhibition.

Caption: Workflow for Synthesis and Evaluation.

Detailed Experimental Protocols

General Protocol for Catalytic Hydrogenation of Pyridine Carboxylic Acids

This protocol outlines a general method for the synthesis of piperidine carboxylic acids from their corresponding pyridine precursors, based on established procedures.[12]

Materials:

-

Pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid)

-

5% Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

-

Deionized water or glacial acetic acid as solvent

-

Parr shaker or similar hydrogenation apparatus

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

A suspension of the pyridine carboxylic acid (e.g., 6.15 g of nicotinic acid) in the chosen solvent (e.g., 50 cc of water) is placed in a pressure vessel of a Parr shaker.[12]

-

The catalyst (e.g., 2.4 g of 5% rhodium on alumina) is added to the suspension.[12]

-

The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired pressure (e.g., 2 atmospheres).[12]

-

The mixture is agitated at room temperature until the theoretical amount of hydrogen has been absorbed, which can take several hours.[12]

-

Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude piperidine carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., absolute alcohol).[11]

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is used to determine the inhibitory potency (IC₅₀) of test compounds on specific GABA transporter subtypes expressed in a cellular system.[22][23][24]

Materials:

-

HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, containing NaCl, KCl, CaCl₂, MgSO₄, and D-Glucose)[22]

-

[³H]GABA (radiolabeled γ-aminobutyric acid)

-

Test compounds (piperidine carboxylic acid derivatives)

-

Reference inhibitor (e.g., Tiagabine)

-

96-well cell culture plates

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Culture: Seed the GAT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.[22]

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

-

Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[22] b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining non-specific uptake, a high concentration of a potent inhibitor is used.[22] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[22] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-30 nM).[22][23] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[22]

-

Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[22] b. Lyse the cells with a suitable lysis buffer or water.

-

Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake). b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model used to predict the passive diffusion of compounds across the blood-brain barrier.[25][26][27][28][29]

Materials:

-

PAMPA sandwich plate system (a donor plate and an acceptor plate with a filter membrane)

-

Porcine brain lipid extract or a synthetic lipid mixture for the artificial membrane

-

Phosphate buffer saline (PBS), pH 7.4

-

Brain Sink Buffer (BSB) for the acceptor compartment

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV plate reader or LC-MS/MS system for analysis

Procedure:

-

Membrane Coating: Coat the filter membrane of the acceptor plate with a solution of the brain lipid mixture.

-

Donor Plate Preparation: Add the test compounds (e.g., at a final concentration of 50 µM in PBS with a low percentage of DMSO, such as 0.5%) to the wells of the donor plate.[26]

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with Brain Sink Buffer.

-

Sandwich Assembly and Incubation: Place the acceptor plate on top of the donor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-5 hours) in a humid environment.[25][26]

-

Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a UV plate reader or LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe = [-ln(1 - CA/Cequil)] * (VA * VD) / [(VA + VD) * A * t]

Where:

-

CA is the concentration in the acceptor well.

-

Cequil is the equilibrium concentration, calculated from the concentrations in the donor, acceptor, and reference wells.

-

VA and VD are the volumes of the acceptor and donor wells, respectively.

-

A is the filter area.

-

t is the incubation time.

-

Conclusion

The journey of piperidine-based carboxylic acids from their natural origins to rationally designed therapeutic agents highlights their significance as a privileged scaffold in drug discovery. Their ability to mimic the endogenous neurotransmitter GABA has led to the development of important drugs for neurological disorders. The continued exploration of their synthesis, structure-activity relationships, and physicochemical properties will undoubtedly uncover new therapeutic applications for this versatile chemical class. This guide serves as a comprehensive resource to aid researchers in this ongoing endeavor.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guvacine [drugfuture.com]

- 3. Guvacine: formula, occurrence in nature, properties, characteristics [antropocene.it]

- 4. Guvacine - Wikipedia [en.wikipedia.org]

- 5. Developmental patterning and segregation of alkaloids in areca nut (seed of Areca catechu) revealed by magnetic resonance and mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Areca nut - Wikipedia [en.wikipedia.org]

- 7. Practical Catalytic Hydrogenation: Techniques and Applications - Morris Freifelder - Google Books [books.google.com.hk]

- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 9. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary - Morris Freifelder - Google 圖書 [books.google.com.tw]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. datapdf.com [datapdf.com]

- 12. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 13. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 14. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 15. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chembk.com [chembk.com]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. enamine.net [enamine.net]

- 27. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PAMPA | Evotec [evotec.com]

- 29. bioassaysys.com [bioassaysys.com]

A Technical Review of N-Substituted Piperidine Acetic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on N-substituted piperidine acetic acids and their derivatives. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to the structural analogy of some of its members to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Consequently, these molecules have been extensively explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows to support ongoing research and development in neuropharmacology and beyond.

Quantitative Data Summary

The biological activity of N-substituted piperidine acetic acid derivatives is highly dependent on the nature and position of the substituents on both the piperidine ring and the N-substituent. The following tables present a consolidated summary of quantitative data from the literature, focusing on their activity as GABA uptake inhibitors.

Table 1: Inhibitory Activity of N-Substituted Piperidine-3-Carboxylic Acid (Nipecotic Acid) Derivatives on GABA Transporters (GATs)

| Compound ID | N-Substituent | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Reference |

| 4(S) | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl] | > 200 | 21 | 5 | 140 | [4] |

| Tiagabine | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [2] |

| SK&F 89976-A | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [4] |

| CI-966 | N/A (diaryl-substituted N) | High affinity & selectivity | - | - | - | [4] |

Note: BGT-1 is a betaine-GABA transporter. A dash (-) indicates data not reported in the cited literature.

Key Experimental Protocols

The synthesis and evaluation of N-substituted piperidine acetic acids involve a range of standard and specialized chemical and pharmacological techniques. The following sections provide detailed methodologies for key experiments cited in the literature.

General Synthesis of N-Substituted Piperidine Acetic Acids

A common and efficient route for the synthesis of N-substituted piperidine carboxylic acids involves the N-alkylation of a piperidine carboxylic acid ester, followed by ester hydrolysis. A representative protocol is as follows:

-

N-Alkylation: To a solution of the piperidine carboxylic acid ester (e.g., ethyl nipecotate) in a suitable solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., a substituted benzyl halide). The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Ester Hydrolysis: The purified N-substituted piperidine carboxylic acid ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated until the hydrolysis is complete.

-

Final Product Isolation: The reaction mixture is acidified to a pH of approximately 6-7 with an acid (e.g., hydrochloric acid), and the resulting precipitate (the N-substituted piperidine acetic acid) is collected by filtration, washed with water, and dried.

GABA Uptake Inhibition Assay

The inhibitory activity of N-substituted piperidine acetic acids on GABA transporters is typically evaluated using a cell-based assay with cell lines expressing the specific GABA transporter subtypes (e.g., GAT-1, GAT-2, GAT-3).

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human or mouse GABA transporter subtype are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. On the day of the assay, the growth medium is removed, and the cells are washed with a buffer solution.

-

Compound Incubation: The cells are then incubated with varying concentrations of the test compounds (N-substituted piperidine acetic acids) and a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) for a specific period at a controlled temperature.

-

Termination and Lysis: The uptake is terminated by aspirating the incubation solution and rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled GABA.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.

Visualized Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of GABA reuptake inhibition by N-substituted piperidine acetic acids.

Caption: General synthetic workflow for N-substituted piperidine acetic acids.

References

- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for (2-Methylpiperidin-1-yl)acetic acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Methylpiperidin-1-yl)acetic acid is a molecule with a paucity of published research regarding its biological activity. However, its core structure, featuring a piperidine ring, is a well-established "privileged scaffold" in medicinal chemistry. The piperidine moiety is a key component in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known pharmacological activities of structurally related piperidine derivatives. The proposed research areas are grounded in established principles of drug discovery and aim to elucidate the therapeutic potential of this compound. We will explore its possible applications in oncology, inflammation, and central nervous system (CNS) disorders, providing a framework for its systematic evaluation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These data are essential for planning experimental work, including formulation and in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[4] |

| Molecular Weight | 157.21 g/mol | PubChem[4] |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | PubChem[4] |

| SMILES | CC1CCCCN1CC(=O)O | PubChem[4] |

| CAS Number | 856437-61-1 | PubChem[4] |

Proposed Research Areas and Rationale

Based on the extensive literature on piperidine-containing compounds, we propose the following key areas for investigation for this compound.

Oncology

The piperidine scaffold is a frequent constituent of anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and interference with critical cellular signaling pathways.[5][6]

Proposed Research Thrusts:

-

Antiproliferative Activity Screening: Initial assessment of the compound's ability to inhibit the growth of a panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigation into how the compound exerts its anticancer effects, with a focus on pathways commonly modulated by piperidine derivatives, such as NF-κB and STAT3.[6]

-

DNA Interaction Analysis: Exploring the potential for the compound to interact with DNA, a mechanism reported for some anticancer piperidine derivatives.[5]

Caption: Proposed workflow for investigating the anticancer potential of this compound.

Anti-Inflammatory Applications

Piperidine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[8][9][10]

Proposed Research Thrusts:

-

In Vitro Anti-inflammatory Assays: Evaluating the compound's ability to inhibit the production of pro-inflammatory mediators in relevant cell models.

-

Signaling Pathway Analysis: Investigating the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation.[9]

-

Enzyme Inhibition Assays: Screening against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Caption: Screening cascade for the evaluation of anti-inflammatory activity.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a cornerstone in the development of CNS-active drugs, including analgesics and agents for neurodegenerative diseases.[1][11][12][13]

Proposed Research Thrusts:

-

Neuromodulatory Activity: Screening for activity at key CNS targets, such as opioid and sigma receptors.[14][15]

-

Neuroprotective Effects: Assessing the compound's ability to protect neuronal cells from various insults, a relevant model for neurodegenerative diseases.

-

Blood-Brain Barrier (BBB) Permeability: Evaluating the potential of the compound to cross the BBB, a critical property for CNS drugs.

Caption: Multi-pronged approach for assessing CNS-related activities.

General Experimental Protocols

The following are generalized protocols for initial screening in the proposed research areas.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, PC-3, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated group.

Future Directions

Should this compound demonstrate promising activity in any of the initial screens, further research should focus on:

-

Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity. This could involve bioisosteric replacement of the carboxylic acid or modifications to the piperidine ring.[16][17]

-

In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of cancer, inflammation, or CNS disorders.

-

ADMET Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds. In silico prediction tools can be used for initial screening.[18][19]

Conclusion

While this compound is an understudied molecule, its structural components suggest a high probability of biological activity. The piperidine scaffold is a proven pharmacophore, and its presence in this compound warrants a thorough investigation into its therapeutic potential. The research areas and experimental frameworks proposed in this guide provide a clear path for the systematic evaluation of this compound, with the potential to uncover novel lead compounds for the development of new therapeutics.

References

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. This compound | C8H15NO2 | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

(2-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (2-Methylpiperidin-1-yl)acetic acid. The toxicological properties of this compound have not been fully investigated.[1] This guide should be used in conjunction with a formal risk assessment and all applicable institutional and regulatory safety protocols.

Introduction

This compound (CAS No: 856437-61-1) is a substituted piperidine derivative.[2][3] Piperidine and its analogues are common scaffolds in medicinal chemistry and drug discovery.[4][5] This guide consolidates available safety data, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting. Due to the limited availability of experimental data, this document focuses on established best practices for handling chemicals with similar hazard profiles.

Hazard Identification and Classification

This compound is classified as an irritant.[6] The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

GHS Pictogram:

-

GHS07: Exclamation Mark[6]

Physical and Chemical Properties

A summary of the computed physical and chemical properties for this compound is provided in the table below. Experimental data is limited.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [2][7] |

| Molecular Weight | 157.21 g/mol | [2][7] |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid | [2][7] |

| CAS Number | 856437-61-1 | [2][3] |

| XLogP3 | -1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]

-

Do not eat, drink, or smoke in laboratory areas.[8]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][6]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Evacuate personnel from the spill area.